molecular formula C13H19ClFNO B1341339 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride CAS No. 1170364-71-2

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

Cat. No. B1341339
CAS RN: 1170364-71-2
M. Wt: 259.75 g/mol
InChI Key: MXUIXMWQPZZGDH-UHFFFAOYSA-N
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Description

The compound "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds. The specific substitution pattern on the benzyl and piperidine rings can greatly influence the biological activity and binding affinity of these molecules to various biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives, such as the one , often involves nucleophilic substitution reactions. An efficient method for the preparation of starting piperidine derivatives, including 2-methoxy- and 2-acyloxypiperidines, has been developed using metal triflate-catalyzed diastereoselective nucleophilic substitution reactions. The use of Sc(OTf)3 as a catalyst has been shown to yield the best results, with high cis-selectivity for certain substrates. These methods could potentially be applied to the synthesis of "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their pharmacological properties. The stereochemistry of these compounds is often carefully analyzed using NMR analysis and X-ray crystallography. The presence of substituents on the piperidine ring, such as the 3-fluoro-4-methoxy-benzyl group, can influence the overall three-dimensional shape of the molecule, which in turn affects its interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of these compounds can be modulated by the nature of the substituents on the piperidine ring and the benzyl group. For example, the introduction of electron-withdrawing or electron-donating groups can affect the rate and selectivity of the substitution reactions. The specific chemical reactions that "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" can participate in would depend on its functional groups and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a hydrochloride salt form, as in "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride," typically enhances the compound's water solubility, which can be beneficial for biological applications. The introduction of a 3-fluoro-4-methoxy-benzyl group could also affect the compound's lipophilicity and, consequently, its pharmacokinetic properties .

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

A compound structurally similar to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, involved in the study of structure-activity relationships within the GBR series, demonstrated its potential as an allosteric modulator of the serotonin transporter (SERT) with little affinity for dopamine and norepinephrine transporters. This research highlights the compound's utility in exploring pharmacotherapeutic agents for cocaine addiction and stimulant abuse, showcasing its relevance in the development of treatments targeting neurotransmitter transporters (Boos et al., 2006).

Antimicrobial and Anticorrosive Properties

Research into substituted fluoroquinolones, including structures akin to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, has demonstrated significant antimicrobial activity. These compounds, synthesized under both conventional and microwave irradiation conditions, have shown promising results against a variety of microorganisms, indicating their potential in developing new antimicrobial agents (Prasad et al., 2017). Additionally, quantum chemical and molecular dynamic simulation studies have explored the inhibition efficiencies of piperidine derivatives on the corrosion of iron, suggesting applications in corrosion prevention (Kaya et al., 2016).

Potential in Drug Development

The synthesis and evaluation of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors reveal the therapeutic potential of compounds structurally related to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. These derivatives exhibit potent anti-HIV-1 activities at nanomolar levels, suggesting their utility in the development of new anti-HIV therapies (Dong et al., 2012).

properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUIXMWQPZZGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588837
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

CAS RN

1170364-71-2
Record name 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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